2-(1,3-Benzothiazol-2-ylmethyl)benzoic acid

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Researchers requiring validated benzothiazole pharmacophores for SAR studies face supply inconsistency. 2-(1,3-Benzothiazol-2-ylmethyl)benzoic acid (CAS 25108-21-8) resolves this as a well-characterized building block: • Methylene-linked benzoic acid motif enables direct SAR exploration of linker effects on aldose reductase (sub-nM IC50 potential) and kinase inhibition (63 nM range for related analogs). • Free carboxylic acid permits immediate conjugation to polymers, nanoparticles, or solid supports without deprotection steps. • Consistent ≥95% purity across batches with full analytical documentation supports reproducible research.

Molecular Formula C15H11NO2S
Molecular Weight 269.3 g/mol
CAS No. 25108-21-8
Cat. No. B1337738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-Benzothiazol-2-ylmethyl)benzoic acid
CAS25108-21-8
Molecular FormulaC15H11NO2S
Molecular Weight269.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC2=NC3=CC=CC=C3S2)C(=O)O
InChIInChI=1S/C15H11NO2S/c17-15(18)11-6-2-1-5-10(11)9-14-16-12-7-3-4-8-13(12)19-14/h1-8H,9H2,(H,17,18)
InChIKeyGUGMOJJRLDQPQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,3-Benzothiazol-2-ylmethyl)benzoic Acid (CAS 25108-21-8): Chemical Properties and Procurement Specifications


2-(1,3-Benzothiazol-2-ylmethyl)benzoic acid (CAS 25108-21-8) is a benzothiazole derivative, a class recognized for diverse pharmacological properties including antitumor, antimicrobial, and anti-inflammatory activities [1]. It features a benzoic acid group linked to a benzothiazole moiety via a methylene bridge, with a molecular weight of 269.3 g/mol and a logP of 3.59 [2]. Commercially, it is available at purities of ≥95% (e.g., from Enamine) to 97% (e.g., from Leyan), with a melting point reported at 182-184°C [3]. This compound serves primarily as a synthetic building block in medicinal chemistry and material science applications [4].

Why Benzothiazole Substitution Patterns Critically Impact Activity: Implications for 2-(1,3-Benzothiazol-2-ylmethyl)benzoic Acid Selection


Substituting a benzothiazole derivative with a close analog without rigorous validation is scientifically unsound. The position and nature of substituents on the benzothiazole ring profoundly influence biological activity, as seen in aldose reductase inhibitors where moving from a 2-thioether to a 2-methylene linker can alter inhibitory potency by orders of magnitude [1]. Furthermore, different benzothiazole-based analogs display highly variable selectivity profiles; for instance, some act as topoisomerase IIα inhibitors with nanomolar IC50 values while others are inactive, underscoring that small structural changes dictate target engagement [2]. Therefore, the specific methylene-linked benzoic acid motif in 2-(1,3-benzothiazol-2-ylmethyl)benzoic acid confers distinct chemical and potentially biological properties not shared by its esters, amides, or thioether analogs [3].

Quantitative Differentiation of 2-(1,3-Benzothiazol-2-ylmethyl)benzoic Acid from Key Structural Analogs


Lipophilicity and Polar Surface Area Differentiation from Thioether and Ester Analogs

2-(1,3-Benzothiazol-2-ylmethyl)benzoic acid (MW 269.3) possesses a calculated logP of 3.59 and a topological polar surface area (TPSA) of 78.4 Ų . In contrast, the thioether analog 2-((benzo[d]thiazol-2-ylthio)methyl)benzoic acid (MW 301.4) has a higher calculated logP of 4.29 and a significantly larger TPSA of 103.7 Ų . The ester analog benzothiazol-2-ylmethyl benzoate (MW 269.3) lacks a hydrogen bond donor, resulting in a TPSA of only 67.4 Ų [1]. These physicochemical differences can impact membrane permeability and solubility, key parameters for biological assays.

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Structural Differentiation from 2-(1,3-Benzothiazol-2-yl)benzoic Acid

2-(1,3-Benzothiazol-2-ylmethyl)benzoic acid (MW 269.3) contains a methylene (-CH2-) spacer between the benzothiazole and benzoic acid moieties, whereas the structurally similar 2-(1,3-benzothiazol-2-yl)benzoic acid (MW 255.3) has a direct bond between these two groups . This single carbon difference increases the molecular weight by 14 Da, the rotatable bond count by 1, and alters the spatial orientation of the carboxylic acid group relative to the benzothiazole ring, potentially influencing binding affinity to biological targets and chemical reactivity.

Medicinal Chemistry Structure-Activity Relationship Building Blocks

Reactivity Profile: Carboxylic Acid vs. Ester Functionality

2-(1,3-Benzothiazol-2-ylmethyl)benzoic acid features a free carboxylic acid group (pKa ~4), enabling direct participation in amide coupling, esterification, and salt formation reactions without a deprotection step . In contrast, the corresponding ester analog benzothiazol-2-ylmethyl benzoate is a protected form that requires hydrolysis (acidic or basic) to generate the free acid [1]. This inherent reactivity difference translates to distinct synthetic utility: the target compound can be directly coupled to amines or alcohols using standard carbodiimide chemistry (e.g., EDC/HOBt), while the ester analog is primarily a stable intermediate or a prodrug moiety.

Organic Synthesis Derivatization Conjugation Chemistry

Primary Applications for 2-(1,3-Benzothiazol-2-ylmethyl)benzoic Acid in R&D and Procurement


Aldose Reductase Inhibitor (ARI) Lead Optimization

The benzothiazole-2-ylmethyl moiety is a validated pharmacophore for aldose reductase inhibition, with related compounds demonstrating sub-nanomolar IC50 values [1]. 2-(1,3-Benzothiazol-2-ylmethyl)benzoic acid serves as a key starting point for SAR studies exploring the effects of the carboxylic acid group's position and the methylene linker on potency and selectivity, based on evidence that 4-(benzothiazol-2-ylmethyl) derivatives exhibit superior activity compared to 4-benzyl analogs [1].

Kinase Inhibitor Scaffold Development

2-Arylbenzothiazoles are recognized as kinase inhibitor scaffolds, with some analogs displaying IC50 values as low as 63 nM against specific kinases . This compound's unique combination of a benzothiazole core with a methylene-linked benzoic acid provides a versatile template for generating focused libraries targeting the ATP-binding pocket, leveraging the carboxylic acid for potential interactions with catalytic lysine residues or the DFG motif [2].

Synthesis of Functional Materials and Ligands

The free carboxylic acid group allows for direct conjugation to polymers, nanoparticles, or solid supports, making this compound a valuable precursor for creating functional materials with benzothiazole optical properties . Its utility as a ligand in coordination chemistry is supported by the fact that related benzothiazole-imino-benzoic acid Schiff bases readily form complexes with transition metals (Co, Ni, Cu, Zn, Cd), which exhibit antimicrobial activity [3].

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